molecular formula C11H10ClN3O2 B1345049 1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1033463-41-0

1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1345049
M. Wt: 251.67 g/mol
InChI Key: LCBARIFHCDTSJH-UHFFFAOYSA-N
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Description

The compound “1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a carboxylic acid group (-COOH), a methyl group (-CH3), and a chlorobenzyl group attached to the triazole ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through a series of reactions including nucleophilic substitution, oxidation, and cyclization .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazole ring, the carboxylic acid group, the methyl group, and the chlorobenzyl group .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the carboxylic acid group could react with bases or be reduced to an alcohol. The chlorobenzyl group could undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar carboxylic acid group could influence its solubility in water .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques and Precursors : 1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, a compound closely related to 1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, is synthesized using phenyl acetylene as a raw material. The process involves a sequence of reactions leading to the formation of the title compound, highlighting the versatility and synthetic accessibility of triazole derivatives (Liu et al., 2015).

  • Structural Modifications and Derivatives : The research on triazole compounds, including derivatives of 1,2,3-triazole-4-carboxylic acid, focuses on structural modifications to enhance their chemical properties and potential applications. For instance, the conversion of 4-amino-1,2,3-triazole-5-carboxylic acid into various derivatives is a subject of interest, showing the chemical flexibility and potential for creating a diverse set of compounds based on the triazole scaffold (Albert & Taguchi, 1973).

  • Ruthenium-Catalyzed Synthesis : The synthesis of 5-amino-1,2,3-triazole-4-carboxylates involves ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides. This method offers a regiocontrolled approach to producing protected versions of triazole amino acids, indicating the importance of catalysis in achieving specific molecular architectures and enhancing the utility of triazole compounds (Ferrini et al., 2015).

Potential Applications and Properties

  • Antimicrobial and Antibacterial Activity : Various triazole derivatives exhibit promising antimicrobial and antibacterial properties. Compounds like 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides show moderate to good activities against primary pathogens, indicating the potential application of triazole compounds in developing new antimicrobial agents (Pokhodylo et al., 2021).

  • Structural and Physical Properties : The structural and physical properties of triazole derivatives, such as N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, have been extensively studied. These studies involve techniques like HPLC, GC-MS, FTIR, and NMR spectroscopy, providing insights into the molecular structure, reactivity, and potential applications of these compounds (Dzygiel et al., 2004).

  • Corrosion Inhibition : Some 1,2,3-triazole derivatives show potential as corrosion inhibitors, which is crucial for protecting metals in industrial applications. The synthesis and characterization of these compounds and their ability to inhibit acidic corrosion underscore the multifaceted applications of triazole derivatives beyond the pharmaceutical domain (Negrón-Silva et al., 2013).

Future Directions

The future research directions for this compound could include exploring its potential biological activity, developing more efficient synthesis methods, and studying its reactivity .

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-5-methyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c1-7-10(11(16)17)13-14-15(7)6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBARIFHCDTSJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1CC2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301152394
Record name 1-[(4-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301152394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

CAS RN

1033463-41-0
Record name 1-[(4-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1033463-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301152394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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